![molecular formula C25H25N5 B1263095 Calix[5]pyrrole](/img/structure/B1263095.png)
Calix[5]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calix[5]pyrrole is a calixpyrrole.
科学的研究の応用
Ion Transport and Recognition
- Calix[4]pyrroles are used as molecular containers, exhibiting strong and selective receptors for anions and ion pairs, as well as carriers for transporting ions across membranes (Kim & Sessler, 2015).
- They show preferential binding to halide anions like fluoride and chloride, as well as phosphate and carboxylate anions, with ongoing efforts to improve affinity and selectivity (Saha, Lee, & Lee, 2015).
Analytical Applications
- Calix[4]pyrrole acts as a sensor, particularly in detecting anions through color changes. Modifications to its structure enhance its selectivity and binding effects (Mokhtari & Pourabdollah, 2013).
Supramolecular Chemistry
- Calix[4]pyrroles, known as non-aromatic tetrapyrrolic macrocycles, are critical in supramolecular chemistry for their roles in molecular recognition, extraction, and separation technology (Peng et al., 2020).
Potentiometric Sensors
- Calix[4]pyrroles have been used in potentiometric sensors for neutral nitrophenol isomers, demonstrating high selectivity and affinity in these applications (Piotrowski et al., 2001).
Ligand for p-block Elements
- Recently, calix[4]pyrroles have been employed as ligands for p-block elements, contributing valuable characteristics to main-group element chemistry (Ruppert, Sigmund, & Greb, 2021).
Anion-π Interaction
- Expanded calix[4]pyrroles can sense fluoride ions due to anion-π interactions in polar aprotic solvents (Mahanta et al., 2012).
特性
製品名 |
Calix[5]pyrrole |
|---|---|
分子式 |
C25H25N5 |
分子量 |
395.5 g/mol |
IUPAC名 |
26,27,28,29,30-pentazahexacyclo[21.2.1.13,6.18,11.113,16.118,21]triaconta-1(25),3,5,8,10,13,15,18,20,23-decaene |
InChI |
InChI=1S/C25H25N5/c1-2-17-12-19-5-6-21(28-19)14-23-9-10-25(30-23)15-24-8-7-22(29-24)13-20-4-3-18(27-20)11-16(1)26-17/h1-10,26-30H,11-15H2 |
InChIキー |
MAVTUVNWIBPJKQ-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C(N5)CC6=CC=C1N6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



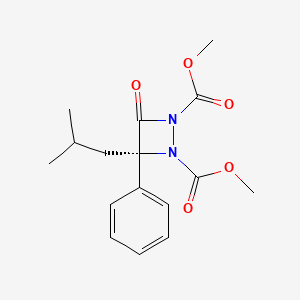

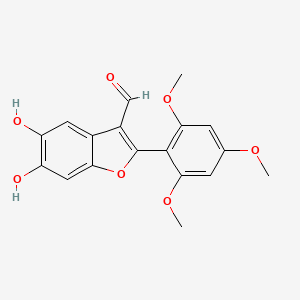

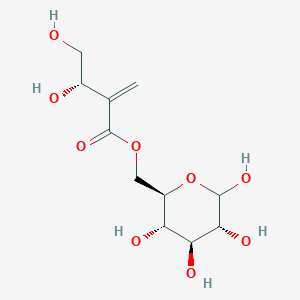
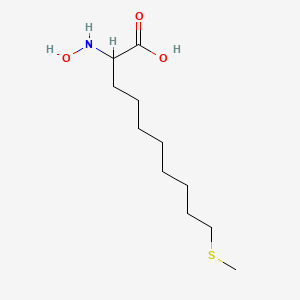
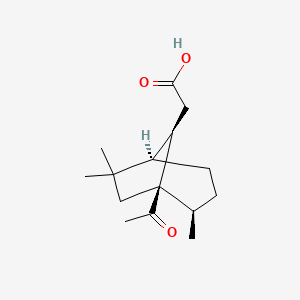
![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)

![(2S)-2-[[(2S)-2-[[(2S,3S,6R,7S)-2,3-diamino-8-[(4R)-2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl]-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1263027.png)
![3-O-[(2S,4S)-2,4-dimethyldocosanoyl]-2-O-palmitoyl-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1263029.png)
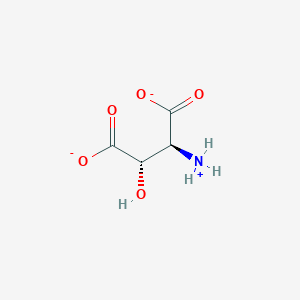
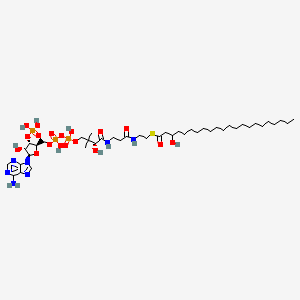
![2-[[4-(5-Chloro-2-propoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1263035.png)